(R)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide

Catalog No.
S6606492
CAS No.
1867654-07-6
M.F
C14H22N2O
M. Wt
234.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide

CAS Number

1867654-07-6

Product Name

(R)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide

IUPAC Name

(2R)-2-amino-N-benzyl-N,3,3-trimethylbutanamide

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

InChI

InChI=1S/C14H22N2O/c1-14(2,3)12(15)13(17)16(4)10-11-8-6-5-7-9-11/h5-9,12H,10,15H2,1-4H3/t12-/m0/s1

InChI Key

FZJOYZVWYQVWSP-LBPRGKRZSA-N

SMILES

CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)N

Canonical SMILES

CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)N

Isomeric SMILES

CC(C)(C)[C@H](C(=O)N(C)CC1=CC=CC=C1)N

(R)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide is an organic compound classified as an amino acid derivative. Its chemical formula is C14H22N2OC_{14}H_{22}N_{2}O, and it has a molecular weight of approximately 234.34 g/mol. This compound features a benzyl group attached to a nitrogen atom, alongside a trimethylbutanamide structure, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry and pharmacology .

  • Amide Formation: This compound can react with carboxylic acids to form amides, which are significant in peptide synthesis.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions, allowing for the introduction of various substituents.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis to yield the corresponding carboxylic acid and amine.

These reactions are crucial for synthesizing derivatives and analogues that may exhibit enhanced biological activity or specificity.

(R)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide exhibits notable biological activity, particularly in the context of enzyme inhibition and receptor modulation. Its structural similarity to natural amino acids allows it to interact with biological systems effectively. Research indicates that compounds with similar structures can influence metabolic pathways and may serve as potential therapeutic agents against various diseases .

The synthesis of (R)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing enzymes that catalyze the formation of amides from amino acids and benzyl derivatives.
  • Chemical Synthesis: A multi-step process involving the reaction of N-benzylamine with 3,3-dimethylbutyryl chloride followed by amination steps.
  • Chiral Synthesis: Employing chiral catalysts to ensure the production of the (R)-enantiomer specifically.

These methods enable the efficient production of this compound while maintaining its stereochemical integrity.

(R)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide has several applications:

  • Pharmaceutical Development: It serves as a lead compound for developing drugs targeting specific receptors or enzymes.
  • Biochemical Research: Utilized in studies involving protein interactions and metabolic pathways due to its structural similarities with natural substrates.
  • Synthetic Chemistry: Acts as a building block for synthesizing more complex molecules in organic chemistry.

Its versatility makes it valuable in both research and practical applications.

Interaction studies involving (R)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide focus on its binding affinity with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In vitro Assays: To evaluate its biological effects on cell lines or isolated enzymes.
  • Kinetic Studies: To determine the rate of interaction and inhibition profiles.

Such studies are essential for understanding the compound's mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with (R)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2-Amino-N-benzyl-N-methylpropanamideC_{12}H_{17}N_{2}OContains a methyl group instead of trimethyl group
2-Amino-N-benzyl-N-isopropylpropanamideC_{13}H_{19}N_{2}OIsopropyl group adds steric hindrance
N-Benzyl-2-amino-4-methylpentanamideC_{13}H_{21}N_{2}OFeatures a longer carbon chain

These compounds differ primarily in their side chains or substitutions on the nitrogen atom. The unique combination of a benzyl group and a trimethylbutanamide structure in (R)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide contributes to its distinct properties and potential applications compared to these similar compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

234.173213330 g/mol

Monoisotopic Mass

234.173213330 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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